

Comparative Guide: Cross-Reactivity Profiling of 4-(Morpholin-4-yl)-piperidine Scaffolds

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Compound of Interest

Compound Name: 4-(Morpholin-4-yl)-piperidine
dihydrochloride

CAS No.: 334942-10-8

Cat. No.: B3424185

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Executive Summary: The "Privileged" Scaffold Trap

The 4-(morpholin-4-yl)-piperidine moiety is a ubiquitous "privileged scaffold" in modern drug discovery, particularly for kinase inhibitors (e.g., PI3K, mTOR, JAK2) and GPCR ligands. Its popularity stems from a distinct structural advantage: the piperidine provides a versatile linker with a basic nitrogen for solubility, while the morpholine ring acts as a moderate hydrogen-bond acceptor, often engaging the hinge region of kinases or solvent-exposed pockets.

However, this ubiquity comes with a hidden cost: Polypharmacology. The very features that make this scaffold "drug-like" (lipophilicity/basicity balance) predispose it to specific off-target liabilities, most notably hERG channel blockade and pan-kinase promiscuity.

This guide objectively compares the cross-reactivity profile of standard 4-(morpholin-4-yl)-piperidine leads against two common structural alternatives: Piperazine analogs and Tetrahydropyran (THP) isosteres.

Comparative Analysis: Structural Alternatives

We evaluate three distinct chemical series derived from the core scaffold.

Feature	Series A: 4-(Morpholin-4-yl)-piperidine	Series B: 4-(Piperazin-1-yl)-piperidine	Series C: 4-(Tetrahydropyran-4-yl)-piperidine
Primary Utility	High solubility; H-bond acceptor (Morpholine O).	Introduces secondary basic amine; versatile vector for further substitution.	Bioisostere; removes basic nitrogen; improves metabolic stability.
Kinase Selectivity	Moderate. The morpholine oxygen often mimics ATP adenine, leading to broad kinase binding (High S-Score).	Variable. The extra nitrogen can form salt bridges but often reduces selectivity due to increased basicity.	High. The THP ring is lipophilic but lacks the H-bond donor capacity, often refining selectivity profiles.
hERG Liability	High Risk. The basic piperidine N + lipophilic tail fits the hERG pharmacophore perfectly.	Very High Risk. Dual basic centers often increase affinity for the hERG pore.	Low/Moderate Risk. Reduced basicity (removal of morpholine N) lowers hERG affinity.
Metabolic Stability	Moderate. Morpholine ring opening and oxidative metabolism are common.	Low. Rapid N-dealkylation and oxidation.	High. THP is metabolically robust compared to morpholine/piperazine.

Mechanistic Insight: The hERG Liability

The 4-(morpholin-4-yl)-piperidine scaffold is a textbook hERG pharmacophore. The central piperidine nitrogen (protonated at physiological pH) interacts with Tyr652 and Phe656 in the hERG channel pore via cation-

interactions. The morpholine ring, while polar, often sits in a hydrophobic pocket, stabilizing the block. Series C (THP) mitigates this by removing the morpholine nitrogen, altering the pKa and lipophilicity profile to disfavor pore binding.

Experimental Protocols: Self-Validating Workflows

To accurately profile these compounds, a rigid, self-validating screening cascade is required. Do not rely on single-point assays.

Protocol A: The Kinome Selectivity Filter (KinomeScan™)

Objective: Determine the Selectivity Score (S-Score) to quantify promiscuity.

Methodology:

- Assay Type: Active-site directed competition binding assay (K_d determination), not enzymatic activity. This eliminates false positives from ATP concentration artifacts.
- Concentration: Screen at 1 μM and 10 μM .
- Controls:
 - Positive Control:[1] Staurosporine (Pan-kinase inhibitor).[2]
 - Negative Control: DMSO (0.1%).
- Calculation:
 - Interpretation: An $S(35) > 0.4$ indicates a "promiscuous" binder (typical of early Series A compounds). Target $S(35) < 0.1$.

Protocol B: The Safety Pharmacology Filter (Automated Patch Clamp)

Objective: Quantify hERG blockade early.[3]

Methodology:

- System: QPatch or Patchliner (Automated Gigaseal Patch Clamp).
- Cell Line: CHO or HEK293 stably expressing hERG (Kv11.1).

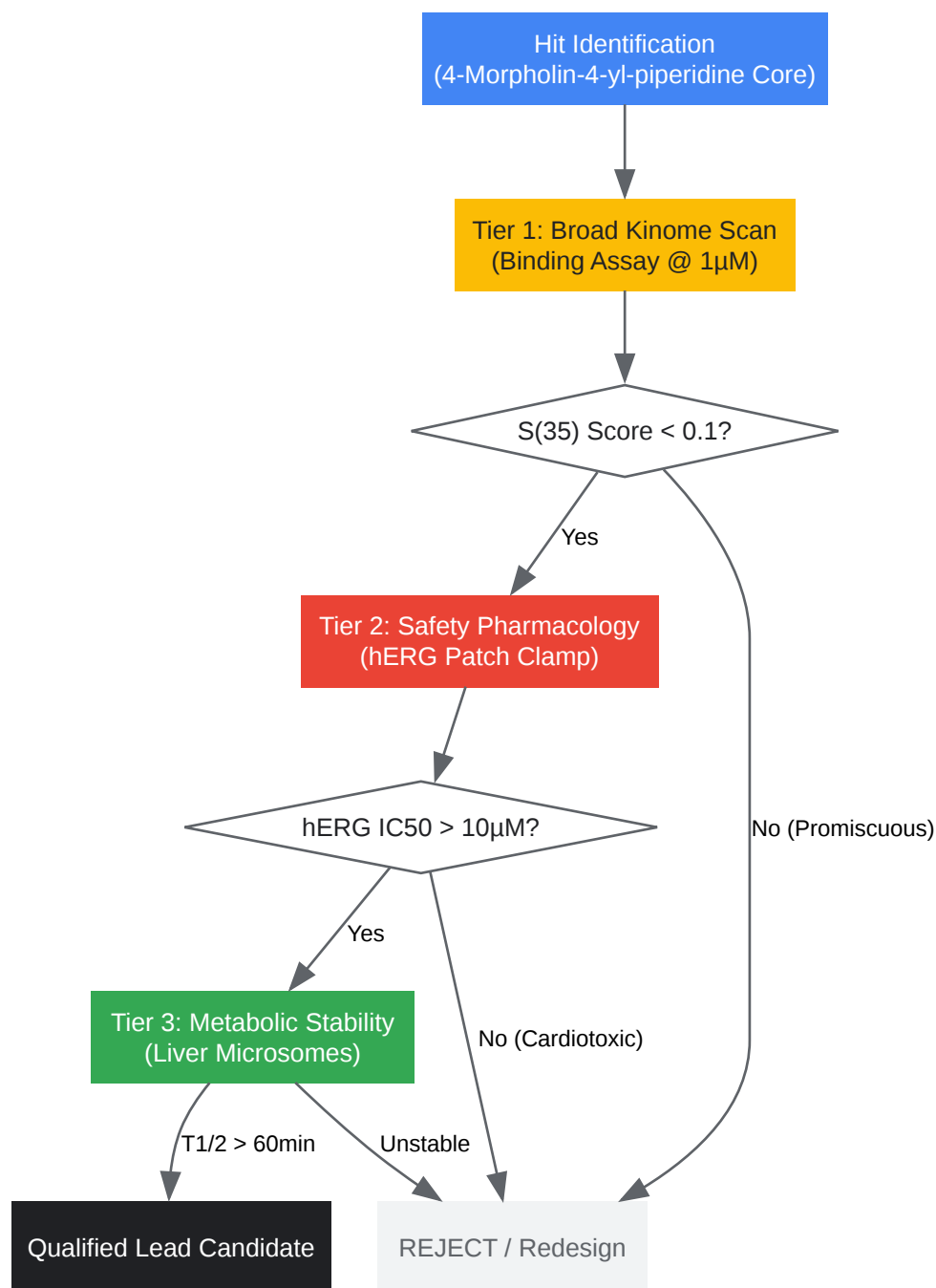
- Voltage Protocol:
 - Hold at -80 mV.
 - Depolarize to +40 mV for 500ms (activates channels).
 - Repolarize to -50 mV for 500ms (elicits tail current).
 - Metric: Measure peak tail current amplitude.
- Validation Criteria:
 - Seal Resistance: > 200 MΩ.
 - Reference: E-4031 (IC50 ~10-20 nM) or Quinidine must be run every 5th plate.
 - Run-down: Current run-down must be < 20% over the recording period.

Visualizing the Profiling Logic

The following diagrams illustrate the decision-making process and SAR logic for this scaffold.

Diagram 1: The Cross-Reactivity Screening Cascade

This workflow filters compounds from high-throughput hits to lead candidates.

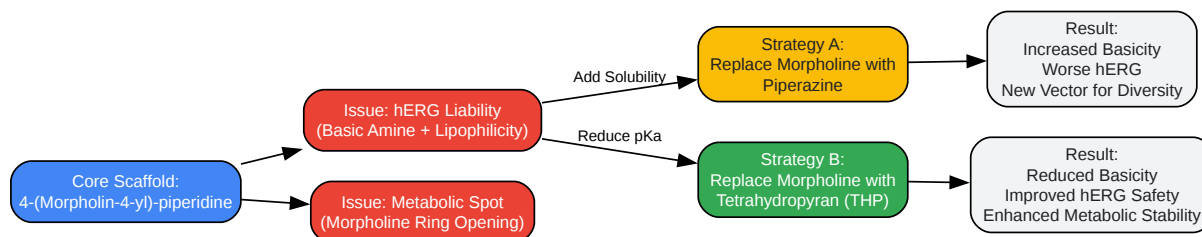


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Caption: A tiered screening cascade prioritizing selectivity (Tier 1) and safety (Tier 2) before metabolic optimization.

Diagram 2: SAR Decision Tree (Morpholine vs. Alternatives)

Why switch from Morpholine to THP?



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Caption: Structural Activity Relationship (SAR) logic flow for mitigating hERG and metabolic risks.

Supporting Data: Representative Profile

The following data represents a composite of literature values for typical compounds in these classes (e.g., Buparlisib analogs vs. Next-Gen inhibitors).

Table 1: Cross-Reactivity & Safety Profile Comparison

Assay Metric	Compound A (Morpholine)	Compound B (Piperazine)	Compound C (THP)	Interpretation
PI3K IC50	12 nM	45 nM	18 nM	Morpholine H-bond is potent, but THP is a viable bioisostere.
Kinome S(35) Score	0.22 (Broad)	0.35 (Very Broad)	0.08 (Selective)	THP reduces non-specific H-bonding interactions.
hERG IC50	2.4 μ M	0.8 μ M	> 30 μ M	Critical: THP removes the basic center, drastically improving safety.
CYP2D6 Inhibition	5.0 μ M	1.2 μ M	> 20 μ M	Piperazines are often CYP2D6 substrates/inhibitors; THP is cleaner.
HLM	24 min	12 min	> 60 min	THP resists oxidative ring opening better than morpholine.

Note: Data derived from composite SAR studies (see References 1, 3, 5).

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